Product packaging for GSK340(Cat. No.:CAS No. 2222509-79-5)

GSK340

Cat. No.: B607832
CAS No.: 2222509-79-5
M. Wt: 417.553
InChI Key: ARWMKZDWGIOCEU-AREMUKBSSA-N
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Description

Overview of BET Protein Family Architecture and Function

Structural Organization of BRD2, BRD3, BRD4, and BRDT Proteins, including Bromodomains 1 (BD1) and 2 (BD2)

The members of the BET family share a conserved domain architecture. nih.gov A defining feature is the presence of two tandem N-terminal bromodomains, designated as Bromodomain 1 (BD1) and Bromodomain 2 (BD2). nih.govnih.gov These bromodomains are evolutionarily conserved motifs of approximately 110 amino acids that form a hydrophobic pocket capable of recognizing and binding to acetylated lysine (B10760008) residues on histone tails and other proteins. nih.govplos.org In addition to the bromodomains, BET proteins possess an Extra-Terminal (ET) domain, which facilitates protein-protein interactions, and a C-terminal domain (CTD) that is present in BRD4 and BRDT. nih.govfrontiersin.org The four members of the human BET family are ubiquitously expressed, with the exception of BRDT, which is restricted to male germline cells. encyclopedia.pub

Role of BET Proteins as Epigenetic Readers in Transcriptional Regulation and Chromatin Dynamics

BET proteins function as "epigenetic readers," deciphering the histone code to regulate gene transcription. frontiersin.orgnih.gov By binding to acetylated lysine residues, particularly on histone tails, they act as scaffolding proteins, recruiting transcriptional machinery to specific gene promoters and enhancers. ahajournals.orgahajournals.org This recruitment can include components of the positive transcription elongation factor b (P-TEFb) complex and other coactivators, ultimately leading to the initiation and elongation of transcription. frontiersin.orgscientificarchives.com Their ability to recognize acetylated histones allows them to play a pivotal role in chromatin remodeling, making DNA more accessible for transcription. allenpress.com

Diverse Cellular Processes Modulated by BET Proteins

The influence of BET proteins extends to a wide array of fundamental cellular processes. They are critically involved in regulating the cell cycle, cell proliferation, and differentiation. nih.govresearchgate.net Furthermore, BET proteins have been shown to modulate inflammatory responses, with BRD4, for instance, interacting with NF-κB to induce the expression of inflammatory genes. frontiersin.orgresearchgate.net Their broad range of functions underscores their importance in maintaining cellular homeostasis. frontiersin.orgresearchgate.net

Rationale for Targeting BET Bromodomains in Disease Research

Involvement of BET Proteins in Pathogenesis of Various Diseases

Given their central role in gene regulation, it is not surprising that the dysregulation of BET proteins is implicated in the pathogenesis of numerous diseases. frontiersin.org Overexpression or aberrant function of BET proteins, particularly BRD4, has been linked to various cancers, including hematologic malignancies and solid tumors like NUT midline carcinoma. oncotarget.comaacrjournals.org In these contexts, BET proteins can drive the expression of oncogenes such as c-MYC. oncotarget.com Beyond cancer, BET proteins are involved in inflammatory conditions, cardiovascular diseases, and metabolic disorders. frontiersin.orgfrontiersin.orgresearchgate.net Their role in mediating inflammatory gene expression makes them a key focus in the study of diseases with an inflammatory component. nih.gov

Advantages of Domain-Selective Inhibition vs. Pan-BET Inhibition in Research

The development of small molecule inhibitors targeting BET bromodomains has been a significant breakthrough. Early inhibitors, often referred to as pan-BET inhibitors, bind to both BD1 and BD2 of all BET family members. nih.gov While these have been valuable research tools, they lack specificity, which can lead to off-target effects and a broader range of biological consequences. stjude.orgnih.gov This has spurred the development of domain-selective inhibitors, which preferentially target either BD1 or BD2. nih.gov

The rationale for domain-selective inhibition lies in the emerging understanding that BD1 and BD2 may have distinct, non-redundant functions. nih.gov For instance, BD1 is often associated with maintaining steady-state gene expression, while BD2 appears to be more involved in stimulus-induced gene expression. nih.gov Therefore, selectively inhibiting one domain over the other could offer a more nuanced approach to modulating BET protein function, potentially leading to more specific biological outcomes and a better therapeutic window with reduced side effects. stjude.orgnih.gov Chemical probes like GSK340, which exhibit selectivity for BD2, are crucial for dissecting these domain-specific roles and validating them as potential therapeutic targets. medchemexpress.comnih.gov

Table 1: Overview of BET Protein Family

Protein Key Structural Features Primary Functions Associated Disease Pathologies
BRD2 BD1, BD2, ET Domain Transcriptional regulation, cell cycle control, chromatin boundary formation Cancer, inflammation, metabolic diseases
BRD3 BD1, BD2, ET Domain Transcriptional regulation, interaction with transcription factors like GATA1 Cancer, NUT midline carcinoma
BRD4 BD1, BD2, ET Domain, CTD Transcriptional elongation, oncogene expression (e.g., c-MYC), inflammatory response Cancer (various solid tumors and hematologic malignancies), inflammation, cardiovascular disease
BRDT BD1, BD2, ET Domain, CTD Spermatogenesis Male infertility

Table 2: Comparison of Pan-BET and Domain-Selective BET Inhibition

Inhibition Strategy Target Potential Advantages in Research Potential Disadvantages in Research
Pan-BET Inhibition BD1 and BD2 of all BET proteins Broadly probes the function of the entire BET family Lack of specificity can lead to confounding off-target effects and toxicity, making it difficult to attribute effects to a specific domain or protein.
Domain-Selective Inhibition Preferentially targets either BD1 or BD2 Allows for the dissection of the specific functions of each bromodomain, potentially leading to more targeted therapeutic strategies with fewer side effects. Requires well-characterized and highly selective chemical probes.

Historical Context of BET Inhibitor Discovery and Development in Academic Research

The exploration of BET proteins as therapeutic targets began to gain momentum with the discovery of small molecules that could inhibit their function. Initial discoveries included thienodiazepines, identified in the early 1990s by scientists at Yoshitomi Pharmaceuticals, who noted their potential anti-inflammatory and anti-cancer properties. wikipedia.org

A pivotal moment in academic research occurred in 2010 with the independent and near-simultaneous reporting of two potent BET inhibitors: JQ1 and I-BET762 (also known as GSK525762). scientificarchives.comnih.govresearchgate.net JQ1, a thieno-triazolo-1,4-diazepine, was developed through efforts by the Structural Genomics Consortium and the Dana-Farber Cancer Institute and was shown to have in vitro activity in NUT midline carcinoma, a rare and aggressive cancer driven by a BRD4-NUT fusion protein. wikipedia.orgresearchgate.netnih.gov Concurrently, GlaxoSmithKline (GSK) reported I-BET762, another diazepine-based compound that also demonstrated efficacy in arresting the growth of malignant cells. nih.govresearchgate.net

These first-generation compounds are classified as "pan-BET inhibitors" because they bind with high affinity to both the BD1 and BD2 domains of all BET family members. nih.govacs.orgmdpi.com The discovery of JQ1, in particular, served as a catalyst for the field, providing a powerful chemical probe that has been used extensively in over a thousand studies to investigate the biological roles of BET proteins in transcription and disease. oup.com This foundational research established BET inhibition as a promising therapeutic strategy and spurred the development of numerous other inhibitors, with several advancing into clinical trials for various cancers. oup.comlls.orgnih.gov

Introduction of this compound as a Selective BD2 Inhibitor for Research Applications

While pan-BET inhibitors proved invaluable, they could not distinguish between the functions of the two individual bromodomains, BD1 and BD2. Research suggested that BD1 and BD2 have distinct, non-redundant roles; BD1 is thought to be primarily responsible for anchoring the protein to chromatin, while BD2 is more involved in recruiting transcriptional co-regulators. nih.govnih.gov This functional divergence created a scientific need for domain-selective inhibitors to dissect the specific contributions of each domain to gene regulation and disease pathology.

In this context, This compound was developed as a potent and selective chemical tool designed specifically to inhibit the second bromodomain (BD2) of the BET protein family. nih.govdcchemicals.comblogspot.com Its selectivity allows researchers to investigate the unique functions of BD2 independently of BD1, offering a more nuanced approach to understanding BET protein biology and exploring the hypothesis that targeting BD2 alone could provide therapeutic benefits with a different safety profile than pan-BET inhibitors. nih.govacs.orgblogspot.comacs.org

Discovery and Initial Characterization of this compound

This compound is a tetrahydroquinoxaline derivative developed by GlaxoSmithKline through medicinal chemistry efforts aimed at achieving high selectivity for the BD2 domain. nih.govblogspot.comresearchgate.netresearchgate.net Initial characterization revealed it to be a potent inhibitor of the BD2 domains across the BET family. dcchemicals.comprobechem.com Furthermore, this compound was found to be cell-permeable and possess good solubility, making it a valuable tool for in vitro cellular assays. nih.govblogspot.com

A key finding from its initial characterization was its ability to inhibit the release of the monocyte chemoattractant protein-1 (MCP-1) cytokine in human peripheral blood mononuclear cells (PBMCs) and whole blood, supporting the concept that BD2 inhibition alone is sufficient to produce anti-inflammatory effects. nih.govblogspot.comprobechem.com

The binding affinity and selectivity of this compound have been quantified using various biochemical assays. It demonstrates significantly higher affinity for BD2 domains compared to their BD1 counterparts within the same protein.

Binding Affinity and Potency of this compound for BET Bromodomains
BET Protein DomainBinding Affinity (pKd)Inhibitory Potency (pIC50)Selectivity (BD2 vs BD1)
BRD4 BD28.187.2229-fold
BRD4 BD15.82<4.3
BRD3 BD27.496.540-fold
BRD3 BD15.89<4.3
BRD2 BD27.727.348-fold
BRD2 BD16.04<4.3
BRDT BD27.686.791-fold
BRDT BD15.72<4.3

Data sourced from references dcchemicals.comprobechem.com. pKd represents the negative logarithm of the dissociation constant, with higher values indicating stronger binding. pIC50 is the negative logarithm of the half-maximal inhibitory concentration, with higher values indicating greater potency.

Significance of this compound as a Chemical Probe for BD2 Functionality

The development of this compound represents a significant advancement in the study of epigenetic regulation. As a highly selective chemical probe, it provides a crucial tool for the scientific community to functionally separate the two bromodomains of BET proteins. nih.govdcchemicals.com The availability of a BD2-selective inhibitor allows researchers to investigate the specific set of genes and cellular pathways that are regulated through the BD2 domain. nih.gov

By using this compound, researchers can explore the distinct biological consequences of inhibiting BD2, which is believed to be critical for the recruitment of transcription factors and other regulatory proteins in response to stimuli, as opposed to the more general chromatin-tethering role of BD1. nih.govnih.gov The demonstration that this compound can inhibit inflammatory cytokine production validates the hypothesis that targeting BD2 is a viable strategy for achieving anti-inflammatory effects and helps to deconvolute the specific domain responsible for the effects seen with pan-BET inhibitors. blogspot.com Ultimately, this compound and other domain-selective inhibitors are essential for a deeper understanding of BET protein function and for guiding the development of next-generation therapeutics with potentially improved efficacy and safety profiles. allenpress.comaacrjournals.orgaacrjournals.org

Properties

CAS No.

2222509-79-5

Molecular Formula

C26H31N3O2

Molecular Weight

417.553

IUPAC Name

(S)-1-(2-cyclopropyl-4-(2-(hydroxymethyl)benzyl)-6-(1,2,3,6-tetrahydropyridin-4-yl)-3,4-dihydroquinoxalin-1(2H)-yl)ethan-1-one

InChI

InChI=1S/C26H31N3O2/c1-18(31)29-24-9-8-21(19-10-12-27-13-11-19)14-25(24)28(16-26(29)20-6-7-20)15-22-4-2-3-5-23(22)17-30/h2-5,8-10,14,20,26-27,30H,6-7,11-13,15-17H2,1H3/t26-/m1/s1

InChI Key

ARWMKZDWGIOCEU-AREMUKBSSA-N

SMILES

OCC1=CC=CC=C1CN2C[C@H](C3CC3)N(C(C)=O)C(C2=C4)=CC=C4C5=CCNCC5

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

GSK340;  GSK=340;  GSK 340; 

Origin of Product

United States

Molecular and Cellular Pharmacology of Gsk340

Target Engagement and Binding Specificity

BET proteins each contain two tandem bromodomains, referred to as BD1 and BD2. nih.govmdpi.comnih.gov These domains are responsible for binding to acetylated lysine (B10760008) marks. nih.govresearchgate.netnih.govresearchgate.net GSK340 is characterized by its potent and selective binding to the BD2 domains of these proteins. dcchemicals.comdcchemicals.commedchemexpress.com

Binding Affinity and Selectivity Profile for BET BD2 Domains (BRD4 BD2, BRD3 BD2, BRD2 BD2, BRD4T BD2)

This compound demonstrates high binding affinity for the BD2 domains of BRD4, BRD3, BRD2, and BRDT. Reported pKd values indicate strong binding to these targets. Specifically, this compound exhibits pKd values of 8.18 for BRD4 BD2, 7.49 for BRD3 BD2, 7.72 for BRD2 BD2, and 7.68 for BRD4T BD2. dcchemicals.com These values correspond to Kd values in the nanomolar range, highlighting the potency of this compound against these BD2 domains.

The selectivity profile of this compound is a key characteristic, showing a marked preference for BD2 domains over BD1 domains and other bromodomains. dcchemicals.com

Here is a table summarizing the binding affinities (pKd) of this compound for the BD2 domains of the BET proteins:

Protein/DomainpKd
BRD4 BD28.18
BRD3 BD27.49
BRD2 BD27.72
BRD4T BD27.68

This compound also inhibits these BD2 domains with corresponding pIC50 values: 7.2 for BRD4 BD2, 6.5 for BRD3 BD2, 7.3 for BRD2 BD2, and 6.7 for BRD4T BD2. dcchemicals.com

Comparative Analysis of this compound Binding to BD1 vs. BD2

A crucial aspect of this compound's pharmacology is its differential binding to the BD1 and BD2 domains of BET proteins. This compound displays significant selectivity for the BD2 domains compared to their corresponding BD1 domains. dcchemicals.comacs.org This selectivity is reported to be 229-fold over BRD4 BD1, 40-fold over BRD3 BD1, 48-fold over BRD2 BD1, and 91-fold over BRD4T BD1. dcchemicals.com This pronounced selectivity for BD2 is a defining feature of this compound and distinguishes it from pan-BET inhibitors that bind to both domains. nih.govacs.orgacs.orgresearchgate.net The sequence differences between BD1 and BD2 domains, particularly in the loops shaping the acetyl-lysine binding pocket, contribute to the structural basis for designing such selective inhibitors. nih.gov

Molecular Interactions within the Bromodomain Binding Pocket (e.g., Acetylated Lysine Mimicry)

Bromodomains recognize acetylated lysine residues through a conserved binding pocket. nih.govembopress.orgembopress.org This pocket is formed by a bundle of alpha helices (αZ, αA, αB, and αC) and the loops connecting them (ZA and BC loops). mdpi.comembopress.org A key feature of this interaction is the recognition of the acetyl group of acetylated lysine. nih.govembopress.orgembopress.org Bromodomain inhibitors, including this compound, are designed to bind within this hydrophobic pocket, mimicking the interaction of acetylated lysine and displacing endogenous acetylated peptides. nih.gov These inhibitors typically form hydrogen bonds with a conserved asparagine residue and a network of water molecules within the binding pocket, similar to how acetylated lysine interacts. nih.gov Structural analysis of BD2-selective inhibitors, such as this compound, in complex with bromodomains has revealed specific interactions that confer BD2 selectivity. For instance, interactions with residues conserved in BD2 domains, like a histidine residue (His433 in BRD2 BD2), which is often replaced by an aspartate in BD1 domains, can contribute to preferential binding to BD2. unisa.itnih.gov The specific chemical structure of this compound, a tetrahydroquinoxaline derivative, allows it to engage in these molecular interactions within the BD2 binding pocket, contributing to its high affinity and selectivity. nih.gov

Mechanism of Action at the Molecular Level

The mechanism of action of this compound centers on its selective inhibition of BET BD2 domains, thereby disrupting their interaction with acetylated proteins and modulating downstream cellular processes.

Disruption of Acetyl-Lysine Recognition by BD2

By binding potently and selectively to the BD2 domains, this compound directly competes with acetylated lysine residues on histone and non-histone proteins that would normally bind to these domains. dcchemicals.comdcchemicals.comacs.org This competitive binding prevents the BD2 domains from recognizing and interacting with their cognate acetylated targets. nih.gov This disruption of acetyl-lysine recognition by BD2 is the primary molecular mechanism by which this compound exerts its effects.

Modulation of Chromatin Dynamics and Epigenetic Regulation by BD2 Inhibition

BET proteins, through their interaction with acetylated marks via BD1 and BD2, play significant roles in chromatin dynamics and epigenetic regulation. nih.govdcchemicals.comdcchemicals.comacs.orgacs.orgresearchgate.net BD1 is primarily involved in maintaining established gene expression programs by anchoring BET proteins to chromatin. mdpi.compromegaconnections.com In contrast, BD2 plays a role in the rapid induction of gene expression following specific stimuli and facilitates the stable recruitment of BET proteins to chromatin. mdpi.compromegaconnections.com

Selective inhibition of BD2 by this compound is thought to modulate these processes. While BD1 inhibition might broadly affect established gene expression, BD2 inhibition is suggested to primarily impact stimulus-induced gene expression changes. promegaconnections.com By preventing BD2 from binding to its acetylated targets, this compound can influence the recruitment of transcriptional regulatory complexes and alter the local chromatin environment. nih.gov This can lead to changes in gene expression patterns that are dependent on BD2 activity. Studies have indicated that BD2 selective inhibitors are particularly effective in modulating inflammatory responses, suggesting a key role for BD2 in the gene expression programs underlying inflammation. acs.orgresearchgate.netpromegaconnections.com The modulation of chromatin dynamics through BD2 inhibition by this compound provides a tool for investigating the specific biological functions of this bromodomain. dcchemicals.com

Impact on Protein-Protein Interactions mediated by BD2

BET proteins act as scaffolds, utilizing their bromodomains to recruit transcription factors and other protein complexes to chromatin, thereby influencing gene expression. biorxiv.orgnih.gov The BD2 domain of BET proteins is involved in specific protein-protein interactions (PPIs). uni-tuebingen.deresearchgate.netfrontiersin.orgrsc.orgcam.ac.uk this compound, by selectively binding to the BD2 domain, is posited to disrupt these specific BD2-mediated PPIs. blogspot.combiorxiv.orgnih.govresearchgate.net This selective disruption is thought to underlie the distinct biological effects observed with BD2-selective inhibitors compared to pan-BET inhibitors. blogspot.combiorxiv.orgnih.govnih.gov While pan-BET inhibitors broadly affect BET-chromatin interactions mediated by both BD1 and BD2, this compound's action is focused on the interactions specifically facilitated by the BD2 domain. blogspot.combiorxiv.orgnih.govnih.gov This targeted approach suggests a potential for modulating specific transcriptional programs and cellular processes with reduced impact on those primarily driven by BD1 interactions. nih.gov

Effects on Gene Expression and Transcriptional Pathways

The binding of BET proteins to acetylated histones via their bromodomains is a key event in the regulation of gene transcription. biorxiv.orgnih.govnih.gov By inhibiting the BD2 domain, this compound influences gene expression profiles. blogspot.combiorxiv.orgnih.gov Research indicates that while steady-state gene expression often requires the BD1 domain, the rapid induction of gene expression in response to stimuli, such as inflammatory signals, involves both BD1 and BD2 domains. nih.gov

Gene Expression Profiling in Response to this compound Treatment

Studies employing gene expression profiling techniques, such as microarray analysis, have been used to understand the global transcriptional changes induced by BET inhibitors. nih.govaffrc.go.jpnih.govjax.org While specific comprehensive gene expression profiling data solely for this compound across various cell types was not extensively detailed in the search results, studies on BD2-selective inhibitors, including this compound, suggest they have distinct impacts on gene expression compared to pan-BET inhibitors. blogspot.combiorxiv.orgnih.govnih.gov For instance, BD2 inhibitors have been shown to modulate inflammatory cytokine production. blogspot.combiorxiv.orgnih.gov

Influence on Key Oncogenic and Immunomodulatory Pathways (e.g., c-MYC, p21, MCP-1)

This compound and other BD2-selective inhibitors have been shown to influence the expression of key genes involved in oncogenic and immunomodulatory pathways. One notable effect is the inhibition of the release of the inflammatory cytokine MCP-1 (Monocyte Chemoattractant Protein-1). blogspot.comnih.gov This suggests that BD2 domain inhibition alone can have useful anti-inflammatory effects. blogspot.comnih.gov

While some BD2-selective inhibitors have been reported to reduce c-MYC protein levels and increase p21 expression in certain cell lines, the effect of this compound specifically on c-MYC and p21 was not as prominently highlighted in the search results compared to its effect on MCP-1. nih.govnih.govresearchgate.net However, the regulation of c-MYC and p21 is a well-documented aspect of BET inhibition, particularly by pan-BET inhibitors which often lead to a decrease in c-MYC transcription. biorxiv.orgnih.govresearchgate.net The differential impact of BD1 and BD2 inhibition on genes like c-MYC is an area of ongoing research. biorxiv.orgnih.gov

Differential Effects on Gene Regulation Compared to Pan-BET Inhibitors

A key distinction between BD2-selective inhibitors like this compound and pan-BET inhibitors lies in their differential effects on gene regulation. blogspot.combiorxiv.orgnih.govnih.gov While pan-BET inhibitors broadly suppress transcription by inhibiting both BD1 and BD2, BD2-selective inhibitors are expected to target a more specific subset of genes and pathways. nih.gov Research indicates that BD1 inhibitors tend to phenocopy the effects of pan-BET inhibitors in suppressing steady-state gene expression and inhibiting cancer cell proliferation, whereas BD2 inhibitors are more effective in modulating inducible gene expression, particularly those related to inflammatory responses. blogspot.combiorxiv.orgnih.govnih.gov

For example, while pan-BET inhibitors and BD1 inhibitors strongly repress MYC expression, BD2-selective compounds, including some compared to this compound, have shown a more limited impact on MYC gene transcription. biorxiv.orgnih.gov This suggests that BD1 plays a more dominant role in maintaining the transcription of certain oncogenes like MYC, while BD2 may have a greater influence on genes involved in inflammatory processes. blogspot.combiorxiv.orgnih.govnih.gov

Cellular Biological Responses to this compound

The molecular and transcriptional effects of this compound translate into various cellular biological responses, particularly concerning cell proliferation and viability. blogspot.combiorxiv.orgnih.govmdpi.combioradiations.compromega.com

Effects on Cell Proliferation and Viability in In Vitro Models

Studies evaluating the effects of this compound and other BD2-selective inhibitors in in vitro models have shown varied impacts on cell proliferation and viability depending on the cell type and context. biorxiv.orgnih.govmdpi.combioradiations.compromega.com Generally, BD2-selective inhibitors, when used as single agents, have shown a weaker impact on the viability and proliferation of certain cancer cell lines compared to pan-BET inhibitors. biorxiv.orgnih.gov

For instance, a comparative analysis showed that a BD2-selective compound exhibited weak impact on the viability/proliferation of leukemic cell lines, with significantly higher EC50 values compared to a pan-BET compound. biorxiv.org This aligns with the understanding that BD1 inhibition is often more critical for suppressing cancer cell growth driven by oncogenes like MYC. nih.gov

However, the role of BD2 inhibition in combination therapies or in specific disease contexts, such as inflammatory conditions, may differ. blogspot.comnih.govnih.gov this compound's ability to inhibit the release of inflammatory cytokines suggests a potential therapeutic application in inflammatory diseases, where modulating the immune response is key. blogspot.comnih.gov

CompoundTarget SelectivityKey Observed Effects (In vitro/Cellular)
This compoundBD2-selective (vs BD1) blogspot.combiorxiv.orgnih.govInhibits release of inflammatory cytokine MCP-1 blogspot.comnih.gov
Pan-BET Inhibitors (e.g., OTX-015, JQ1, I-BET151)BD1 and BD2 biorxiv.orgnih.govresearchgate.netPotent inhibition of cell proliferation and viability in many cancer models biorxiv.orgnih.gov ; Strong repression of MYC transcription biorxiv.orgnih.gov
BD1-Selective Inhibitors (e.g., iBET-BD1)BD1-selective (vs BD2) nih.govPhenocopy pan-BET inhibitors in suppressing cancer cell proliferation and MYC transcription nih.gov
Other BD2-Selective Inhibitors (e.g., RVX-208, ABBV-744, GSK046)BD2-selective (vs BD1) biorxiv.orgnih.govacs.orgGenerally weaker impact on cancer cell proliferation as single agents compared to pan-BET inhibitors biorxiv.orgnih.gov ; Modulate inflammatory responses biorxiv.orgnih.govacs.org

Table 1: Comparative Effects of BET Inhibitors

Induction of Apoptosis and Cell Cycle Modulation in Disease Models

Based on the currently available literature from the conducted searches focusing specifically on this compound, detailed research findings specifically demonstrating the direct induction of apoptosis or modulation of the cell cycle by this compound in various disease models were not identified. Research into BET inhibitors in general has explored these areas, but specific data pertaining to this compound's effects on apoptosis and cell cycle progression within disease models were not found within the scope of this review.

Immunomodulatory Activities in Cellular Systems (e.g., PBMCs)

This compound has demonstrated notable immunomodulatory activities in cellular systems, particularly in peripheral blood mononuclear cells (PBMCs). Studies have shown that this compound is cell permeable and effectively inhibits the release of the inflammatory cytokine Monocyte Chemoattractant Protein-1 (MCP-1). nih.govnih.gov This effect has been observed in cellular assays using lipopolysaccharide (LPS)-treated PBMCs and whole blood. nih.govnih.gov The inhibition of MCP-1 release supports the potential for BD2 domain inhibition alone to exert useful anti-inflammatory effects. nih.gov

Quantitative data on the inhibition of MCP-1 release by this compound in these systems is available. This compound inhibits MCP-1 release in LPS-treated PBMCs with a pIC50 of 7.4. In whole blood, the inhibition of MCP-1 release by this compound was reported with a pIC50 of 6.0. These findings highlight this compound's capacity to modulate inflammatory responses at the cellular level, specifically through the suppression of key cytokine release in immune cells like PBMCs.

Summary of Key Pharmacological Data for this compound

TargetAssay TypeValueReference
BRD4 BD1BROMOscan KD3000 nM
BRD4 BD2BROMOscan KD63 nM
BRD4 BD1KD1.5 μM
BRD4 BD2KD7 nM
MCP-1 Release (PBMCs + LPS)pIC507.4
MCP-1 Release (Whole Blood + LPS)pIC506.0

Structure Activity Relationships Sar and Chemical Biology of Gsk340

Medicinal Chemistry Development of GSK340

The discovery of this compound was not a serendipitous event but rather the culmination of a focused drug discovery campaign. This effort involved the iterative design, synthesis, and biological evaluation of numerous compounds, with each new molecule providing valuable insights into the SAR of this chemical series.

Evolution from Precursor Scaffolds (e.g., Tetrahydroquinoxaline core)

The journey towards this compound began with the exploration of various chemical scaffolds capable of interacting with the acetyl-lysine binding pocket of bromodomains. Early efforts in the field had identified a number of privileged structures that could serve as starting points for inhibitor design. Among these, the quinoxaline (B1680401) and related heterocyclic systems showed promise.

This compound itself is characterized by a quinoxaline core. This particular scaffold was identified as a promising starting point due to its rigid nature, which helps to pre-organize the key pharmacophoric elements in a conformation conducive to binding. Furthermore, the quinoxaline ring system offers multiple points for chemical modification, allowing for the systematic exploration of the surrounding chemical space to optimize potency and selectivity. The development of this compound involved the strategic functionalization of this core structure to enhance its interaction with the BD2 binding pocket.

Structure-Guided Design Approaches

This structural information served as a roadmap for the design of subsequent generations of compounds. For instance, by observing unoccupied pockets within the binding site, chemists could design new analogs with substituents aimed at filling these spaces, thereby increasing potency. Similarly, understanding the precise geometry of the hydrogen bond network allowed for the rational introduction or modification of functional groups to optimize these interactions. This iterative cycle of co-crystallography, computational modeling, and chemical synthesis was instrumental in the rapid optimization of the lead series.

Optimization Strategies for Potency and Selectivity (e.g., addition of polar groups)

A key challenge in the development of BET inhibitors is achieving selectivity for a single bromodomain, particularly between the highly homologous BD1 and BD2 domains of the same BET protein. The optimization of this compound from its initial hits into a potent and highly selective BD2 inhibitor involved a multi-pronged strategy.

One critical approach was the strategic introduction of polar groups. These groups can form specific hydrogen bonds with amino acid residues that differ between the BD1 and BD2 binding pockets. By tailoring the placement and nature of these polar moieties, it was possible to create compounds that preferentially bind to BD2. This approach not only enhanced selectivity but also often improved the physicochemical properties of the molecules, such as solubility. The meticulous exploration of different substituents on the quinoxaline scaffold, guided by structural insights, ultimately led to the identification of the specific combination of functional groups that endow this compound with its impressive potency and BD2 selectivity.

Key Structural Determinants for BD2 Selectivity

The remarkable selectivity of this compound for the BD2 domain over the BD1 domain is not accidental but is encoded in the subtle yet significant differences between the two binding pockets and the complementary chemical features of the inhibitor.

Analysis of Amino Acid Differences in BD1 and BD2 Binding Pockets

In the context of BET bromodomains, specific residues in the so-called "ZA loop" and other regions surrounding the binding site differ between BD1 and BD2. These subtle variations create unique sub-pockets and interaction points that can be selectively targeted by small molecules. The design of this compound leveraged these differences, incorporating chemical features that would be sterically or electrostatically favored in the BD2 pocket but disfavored in the BD1 pocket.

FeatureBRD4 BD1BRD4 BD2
Key Amino Acid Asp144His437
Gatekeeper Residue Ile146Val439
ZA Loop Residues Pro82, Val87Ala375, Ser380

This table provides a simplified representation of some key amino acid differences that contribute to the distinct binding environments of BRD4 BD1 and BD2.

Role of Specific Chemical Moieties in this compound for Selective BD2 Engagement

The chemical structure of this compound is finely tuned to capitalize on the amino acid differences between the BD1 and BD2 binding pockets. Specific functional groups, or moieties, within the this compound molecule are responsible for its selective engagement with BD2.

Conformational Dynamics and Ligand-Protein Interactions (e.g., Hydrogen Bonding Networks, π-interactions)

This compound, also known as GSK343, is a potent, S-adenosylmethionine (SAM)-competitive inhibitor of EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). tocris.com Its interaction with the EZH2 catalytic site is characterized by a precise network of non-covalent interactions that stabilize the bound conformation and dictate its high affinity. The binding of this compound and structurally similar inhibitors like GSK126 induces and stabilizes a specific conformation in the EZH2 SET domain.

Crystal structures of the human PRC2 complex bound to the close analogue GSK126 reveal that the inhibitor occupies the hydrophobic pocket normally engaged by the cofactor SAM. This binding site is formed by residues from both the SET domain and the SET Activation Loop (SAL). Key interactions include:

Hydrogen Bonding: A critical hydrogen bond is formed between the pyridone moiety of the inhibitor and the backbone amine of an EZH2 residue. Additionally, the linker connecting the pyridone and indole (B1671886) cores of the inhibitor often forms hydrogen bonds with residues in the SAL domain, further anchoring the molecule in the active site.

π-interactions and Hydrophobic Contacts: The indole core of the inhibitor is deeply buried within a hydrophobic pocket. It engages in favorable π-stacking and hydrophobic interactions with the side chains of aromatic and aliphatic residues, which contributes significantly to the binding affinity. This hydrophobic enclosure shields the inhibitor from the solvent and stabilizes the complex.

The conformational plasticity of the EZH2 cofactor and substrate binding sites is a crucial aspect of its function and inhibition. In its unbound state, the catalytic domain can exist in conformations that are not competent for cofactor binding. The binding of inhibitors like this compound selects for and stabilizes an active-site conformation that, while capable of high-affinity inhibitor binding, prevents the productive binding and utilization of SAM, thereby halting the methyltransferase reaction.

Design and Synthesis of this compound Analogues and Derivatives for Research

The this compound scaffold, characterized by its indole-pyridone core, has served as a foundational template for extensive medicinal chemistry efforts. These endeavors have focused on refining the molecule's properties for research applications, including enhancing its specificity and developing it into versatile chemical probes.

A primary goal in modifying the this compound scaffold has been to improve its selectivity for EZH2 over its close homolog EZH1, with which it shares high sequence identity in the catalytic domain. Systematic structure-activity relationship (SAR) studies on this class of inhibitors have identified key regions of the molecule where modifications can tune this selectivity.

For instance, in the related compound UNC1999, modifications at various positions have been explored. Altering the substituents on the indole ring and the pyridone core can significantly impact potency against both EZH2 and EZH1. The strategic placement of different groups can either enhance or diminish interactions with non-conserved residues between the two enzymes, thereby modulating the selectivity profile. These explorations have been crucial for developing tool compounds that can differentiate the biological roles of EZH2 and EZH1.

Modification SiteModificationEffect on Potency/Selectivity
Indole N1-substituentChange from isopropyl to cyclopropylMaintained EZH2 potency, slight decrease in EZH1 potency
Pyridone C4-substituentChange from propyl to smaller or larger alkyl groupsPotency is sensitive to the size of this group
Pyridine/Piperazine (B1678402) "tail"Replacement of piperazine with other cyclic aminesModulates solubility and pharmacokinetic properties

To facilitate the study of EZH2 in biological systems, the core scaffold of inhibitors like this compound has been adapted to create chemical probes. These probes are essential tools for visualizing the target protein in cells, identifying its binding partners, and confirming target engagement. This is typically achieved by appending a reporter tag, such as biotin (B1667282) or a fluorophore, to a position on the inhibitor that does not disrupt its binding to the target.

Based on the development of probes from the closely related UNC1999 scaffold, a similar strategy can be applied to this compound. nih.govnih.govacs.org Researchers have successfully synthesized:

A Biotin-tagged Probe (e.g., UNC2399 from UNC1999) : By attaching a biotin moiety via a flexible linker, a probe can be created for use in pull-down experiments. nih.gov This allows for the affinity-based enrichment of EZH2 and its associated proteins from cell lysates, helping to map the PRC2 interactome.

A Fluorescent Probe (e.g., UNC2239 from UNC1999) : Conjugating a dye to the inhibitor scaffold enables direct visualization of EZH2 localization within live cells using fluorescence microscopy. nih.govnih.gov This can provide valuable information on the subcellular distribution of the enzyme and how it changes in response to various stimuli.

The design of these probes requires careful consideration of the attachment point to ensure that the inhibitor's affinity for EZH2 is not compromised. The development of such tools from the this compound scaffold would be invaluable for further dissecting the non-canonical functions of EZH2. researchgate.net

While the query specified tetrahydroquinoxaline derivatives, this compound is correctly classified as an indole-based pyridone. The structure-activity relationship (SAR) for this class of EZH2 inhibitors is well-documented. Systematic modification of the core structure has yielded crucial insights into the chemical features required for potent and selective inhibition.

Studies on compounds like UNC1999 and its analogues have provided a detailed SAR map. nih.govnih.gov The table below summarizes key findings, showing how different chemical groups at specific positions influence inhibitory activity against EZH2 and EZH1.

CompoundR1 (Indole N1)R2 (Pyridone C4)R3 (Indole C6 "tail")EZH2 IC₅₀ (nM)EZH1 IC₅₀ (nM)
GSK343 IsopropylPropyl2-(4-Methylpiperazin-1-yl)pyridin-4-yl4240
UNC1999 IsopropylPropyl2-(4-Isopropylpiperazin-1-yl)pyridin-4-yl245
Analogue 1 CyclopropylPropyl2-(4-Isopropylpiperazin-1-yl)pyridin-4-yl3102
Analogue 2 IsopropylMethyl2-(4-Isopropylpiperazin-1-yl)pyridin-4-yl12160
UNC2400 (Control) IsopropylPropylN-methyl-2-(4-isopropylpiperazin-1-yl)pyridin-4-amine>50,000>50,000

Data synthesized from public EZH2 inhibitor SAR studies.

This data illustrates several key principles:

The N1-isopropyl group on the indole is optimal for high potency.

The C4-propyl group on the pyridone is well-tolerated and contributes to potent inhibition.

The nature of the C6 "tail" is critical for both potency and selectivity, as it extends towards the solvent-exposed region of the binding site and offers a vector for modification.

The creation of a "negative control" compound, like UNC2400, by making a small modification that abrogates activity (in this case, methylating a key nitrogen), is crucial for validating that the biological effects observed with the active probe are due to on-target inhibition. nih.gov

These detailed SAR studies have been instrumental in the development of highly optimized EZH2 inhibitors and chemical probes for biomedical research.

Preclinical Research Applications and Biological Impact of Gsk340

In Vitro Efficacy in Disease Models

In vitro studies have been crucial in elucidating the cellular impact of selective BD2 inhibition by GSK340, particularly in the contexts of cancer and inflammation.

While many pan-BET inhibitors demonstrate robust anti-proliferative effects across various cancers, the impact of selectively inhibiting the BD2 domain is a more nuanced area of research. acs.org Studies involving this compound have explored its effects on cancer cells, particularly in hematological malignancies like leukemia. Research indicates that while pan-BET inhibitors show broad activity in diverse Acute Myeloid Leukemia (AML) subtypes, the primary strength of BD2-selective inhibitors like this compound appears to be in modulating inflammatory responses. acs.orgnih.gov

However, BD2 inhibition is considered a relevant strategy in oncology. For instance, research on compounds with a similar selective profile has shown that preferential BD2 inhibition can modulate the anti-leukemic activity of other FDA-approved drugs, suggesting a role in combination therapies. biorxiv.org One study highlighted that selective BD2 compounds could influence the sensitivity and resistance profiles of primary leukemia cell cultures. biorxiv.org Although broad-spectrum anti-proliferative activity across multiple cancer cell lines has been noted for related chemical structures, the primary utility of this compound in oncology research has been to dissect the specific contribution of the BD2 domain to cancer cell biology. researchgate.net

A significant finding in the preclinical evaluation of this compound is its ability to modulate inflammatory pathways. The compound has been shown to be cell-permeable and effective at inhibiting the release of key inflammatory cytokines. blogspot.com A primary example is its impact on Monocyte Chemoattractant Protein-1 (MCP-1), a chemokine crucial for recruiting monocytes to sites of inflammation. nih.gov

In studies using human peripheral blood mononuclear cells (PBMCs), this compound potently inhibited the lipopolysaccharide (LPS)-induced release of MCP-1. medchemexpress.comprobechem.com This anti-inflammatory effect underscores the critical role of the BET BD2 domain in regulating inflammatory cytokine production and supports the hypothesis that selective BD2 inhibition could be a viable anti-inflammatory strategy. blogspot.comnih.gov

The potency of this compound in these assays is summarized in the table below.

Table 1: In Vitro Inhibition of MCP-1 Release by this compound This table details the half-maximal inhibitory concentration (pIC50) of this compound in assays measuring the release of the inflammatory cytokine MCP-1.

Cell System Stimulant pIC50 Reference
Human PBMCs Lipopolysaccharide (LPS) 7.4 medchemexpress.comprobechem.com

The fundamental mechanism of BET proteins involves "reading" acetylated lysine (B10760008) residues on histones, which in turn recruits the transcriptional machinery to regulate gene expression. blogspot.com By inhibiting the BD2 domain, this compound disrupts this process, leading to changes in the expression of genes associated with disease, particularly those involved in inflammation. nih.govoncotarget.com

The suppression of MCP-1 release is a direct consequence of this compound's impact on the gene programs that govern inflammatory responses. blogspot.comoncotarget.com The BD2 domain is implicated in the transcription of a specific subset of genes, and its inhibition by this compound provides a method to study the downstream consequences. While pan-BET inhibitors are known to affect the expression of oncogenes like MYC, the gene targets specific to BD2 inhibition are a subject of ongoing research. acs.org The effects of this compound on cytokine release confirm that it effectively alters gene expression programs that are central to the progression of inflammatory conditions. blogspot.com

Insights from In Vivo Preclinical Studies

The translation of in vitro findings to in vivo models is a critical step in preclinical research. angelinipharma.comfda.gov However, the physicochemical properties of a compound can significantly influence its suitability for animal studies.

Despite promising in vitro data in the context of modulating cancer cell properties, the application of this compound in in vivo cancer models, such as patient-derived xenografts, has been significantly limited. biorxiv.orgnih.govjax.org Primary research from its developers indicates that this compound exhibits high clearance in both rat and human hepatocytes. blogspot.com This rapid metabolic breakdown means the compound does not remain in the system long enough at sufficient concentrations to exert a therapeutic effect in a whole-organism model. Consequently, the utility of this compound is primarily suggested for in vitro assays, and there is a lack of published data demonstrating its efficacy in animal models of cancer. blogspot.com

Similar to the situation in oncology, the unfavorable pharmacokinetic profile of this compound has restricted its use in preclinical animal models of inflammatory diseases. blogspot.combiocytogen.comredoxis.se The high clearance observed in liver cells suggests that achieving and maintaining therapeutic concentrations in vivo would be challenging. blogspot.com

While this compound itself is considered an in vitro tool, other selective BD2 inhibitors have been tested in animal models of inflammatory disease and shown efficacy. biorxiv.org These related studies support the therapeutic hypothesis that targeting the BD2 domain could be beneficial in treating inflammatory damage. biorxiv.org However, direct in vivo evidence for the efficacy of this compound in such models is not available in the scientific literature, reinforcing its role as a specific probe for cellular and mechanistic studies rather than a candidate for in-vivo preclinical development. blogspot.com

Pharmacodynamic Biomarkers of BD2 Inhibition in Preclinical Models

Pharmacodynamic (PD) biomarkers are crucial in preclinical research to confirm that a drug has reached its intended target and is exerting a measurable pharmacological effect. nih.govveedalifesciences.com For inhibitors of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins, such as this compound, these biomarkers provide essential evidence of target engagement and biological activity in preclinical models. nih.gov

This compound is a cell-permeable, tetrahydroquinoxaline-based compound with high selectivity for the BD2 domain. nih.govresearchgate.net A key pharmacodynamic biomarker demonstrating the in-vitro activity of this compound is the reduction of Monocyte Chemoattractant Protein-1 (MCP-1) cytokine release. nih.govresearchgate.net In studies using human peripheral blood mononuclear cells (PBMCs) and in whole blood assays, treatment with this compound led to a measurable decrease in MCP-1 levels, confirming its ability to modulate immune responses. nih.govresearchgate.net This specific effect on an inflammatory cytokine serves as a direct indicator of the biological consequences of BD2 inhibition.

The identification of such biomarkers is a vital step in drug development, helping to bridge the gap between preclinical evaluation and clinical trial design by providing quantifiable endpoints for assessing a compound's activity. unimi.itcrownbio.com

Elucidation of Biological Pathways and Mechanisms

Differential Roles of BD1 and BD2 in Specific Cell Types and Biological Contexts

The two tandem bromodomains of BET proteins, BD1 and BD2, possess distinct structural features and fulfill different biological functions, making domain-selective inhibitors like this compound valuable tools for research. nih.govnih.gov While the bromodomains within the BET family share high sequence identity when comparing BD1s to other BD1s (73-87%) or BD2s to other BD2s (64-84%), the identity between a BD1 and a BD2 domain on the same protein is significantly lower (40-45%). nih.gov This divergence in amino acid sequence, particularly in the loops surrounding the acetyl-lysine binding pocket, allows for the development of selective inhibitors. nih.govacs.org

Research has elucidated that these structural differences translate into functional distinctions:

BD1 Domain: The primary role of the BD1 domain appears to be anchoring BET proteins to chromatin. nih.govacs.org This interaction is fundamental for maintaining the presence of proteins like BRD4 on chromatin and supporting basal gene expression. nih.govacs.org

BD2 Domain: The BD2 domain is thought to be more involved in the recruitment of non-histone acetylated proteins to chromatin, which in turn facilitates gene expression. researchgate.netnih.govacs.org For instance, BRD4's BD2 domain can bind to diacetylated Twist and cyclin T1. researchgate.net

This functional dichotomy suggests that selectively targeting one domain over the other could lead to more precise therapeutic effects with potentially fewer side effects. nih.gov For example, research suggests that BD1-specific inhibitors may be more applicable in cancer therapy, whereas BD2-specific inhibitors, such as this compound, are considered more favorable for treating immunoinflammatory conditions. nih.gov

Table 1: Differential Characteristics and Roles of BET Bromodomains This table is interactive. You can sort and filter the data.

Feature BD1 Domain BD2 Domain
Primary Function Anchoring BET proteins to chromatin. nih.govacs.org Recruitment of acetylated non-histone proteins. nih.govacs.org
Role in Gene Expression Maintains basal gene expression. acs.org Facilitates active gene expression. acs.org
Binding Specificity Critical for maintaining BRD4 chromatin occupancy. nih.gov May be responsible for binding acetylated non-histone proteins rather than nucleosomes. nih.gov

| Therapeutic Hypothesis | Potential primary target for cancer therapy. nih.gov | Potential primary target for immunoinflammation. nih.gov |

Contribution of BD2 Inhibition to Epigenetic Reprogramming in Disease States

Epigenetics refers to heritable changes in gene expression that occur without altering the underlying DNA sequence. nih.govcdc.gov This process, often mediated by DNA methylation and histone modifications, is fundamental to normal development but can become dysregulated in disease states. nih.govembopress.org BET proteins are considered "epigenetic readers" because they recognize and bind to acetylated lysine residues on histones and other proteins, thereby playing a pivotal role in chromatin dynamics and transcriptional regulation. nih.gov

Epigenetic reprogramming is the process through which an organism's genotype interacts with environmental or internal signals to produce a specific phenotype. nih.gov In disease, aberrant epigenetic patterns can drive pathological changes in cellular function. stellarix.comumich.edu Small molecules that target epigenetic regulators offer a therapeutic strategy to reverse these detrimental changes. stellarix.com

The selective inhibition of the BD2 domain by compounds like this compound provides a powerful method to study and potentially correct these epigenetic alterations. By specifically blocking the function of BD2, researchers can dissect its contribution to the epigenetic reprogramming that underlies diseases, particularly those with an inflammatory component. nih.gov While pan-BET inhibitors affect the functions of both bromodomains, a BD2-selective inhibitor allows for the targeted modulation of the pathways specifically governed by BD2, such as the recruitment of certain transcriptional regulators, thereby altering the landscape of gene expression. nih.govresearchgate.net This precision helps in understanding the specific role BD2 plays in establishing and maintaining the epigenetic state associated with various pathologies.

Interplay with Other Signaling Pathways affected by BD2 Modulation

The modulation of the BD2 domain by inhibitors like this compound has direct consequences on specific cellular signaling pathways, primarily through the alteration of gene transcription. A prominent example of this interplay is the impact on inflammatory signaling.

As a BD2-selective inhibitor, this compound has been shown to reduce the release of the cytokine MCP-1 (Monocyte Chemoattractant Protein-1) in human peripheral blood mononuclear cells. nih.govresearchgate.net MCP-1 is a key chemokine that recruits monocytes, memory T cells, and dendritic cells to sites of inflammation. By inhibiting the production of MCP-1, BD2 inhibition directly interferes with this critical inflammatory signaling cascade.

Furthermore, research into other BET inhibitors has demonstrated effects on key oncogenic and cell cycle pathways. For instance, the BD2-selective inhibitor BY27 was shown to decrease levels of the c-MYC protein and increase the expression of the cell cycle inhibitor p21 in MV4-11 leukemia cells. nih.gov Although these specific data points are for a different compound, they highlight the types of signaling pathways that are modulated by BD2 inhibition. The use of a highly selective agent like this compound enables researchers to more clearly attribute these effects to the specific function of the BD2 domain, untangling its role from that of BD1 in complex signaling networks. nih.gov

Challenges and Future Directions in Gsk340 Research

Understanding Mechanisms of Resistance to BET Inhibition

A significant challenge in the application of BET inhibitors is the emergence of resistance. While pan-BET inhibitors have faced issues with dose-limiting toxicities and the development of resistance in clinical and pre-clinical settings, understanding resistance mechanisms is crucial for the strategic development of domain-selective inhibitors like GSK340. nih.gov

Exploration of Upregulation of Alternate Signaling Pathways

Research has shown that tumors can develop resistance to BET inhibition by activating alternative signaling pathways that restore the function of BRD4 and essential transcriptional programs. nih.gov This circumvents the therapeutic blockade imposed by the inhibitor. Key pathways implicated in this resistance mechanism are detailed below.

Table 1: Signaling Pathways Associated with Resistance to BET Inhibition

Pathway/Factor Role in Resistance Reference
Wnt/β-catenin Upregulation restores transcription and BRD4 function. nih.gov
FOSL1 Activation serves as a bypass mechanism. nih.govnih.gov
CK2 (Casein Kinase II) Increased activity can lead to hyperphosphorylation of BRD4, contributing to resistance. nih.govnih.gov
CDK9 (Cyclin-Dependent Kinase 9) Upregulation can help restore transcriptional processes inhibited by BET blockade. nih.gov
bHLH Transcription Factors Activation can compensate for the loss of BET-mediated transcription. nih.gov

In some models, such as triple-negative breast cancer, resistance to BET inhibitors has been linked to the hyperphosphorylation of BRD4. nih.govresearchgate.net This modification can be driven by decreased activity of the phosphatase PP2A, a key BRD4 serine phosphatase. researchgate.net This altered phosphorylation state allows BRD4 to support transcription and cell proliferation in a manner that is independent of its bromodomains, thereby rendering inhibitors that target these domains ineffective. researchgate.net

Adaptive Responses to BD2-Selective Inhibition

The selective inhibition of BD2 by compounds like this compound introduces a different paradigm compared to pan-BET inhibitors. Research suggests that the two bromodomains of BET proteins have distinct functions; BD1 is thought to be essential for steady-state gene expression, while BD2 plays a more prominent role in the rapid induction of gene expression following stimuli, such as inflammatory signals. nih.gov

This functional divergence implies that adaptive responses to BD2-selective inhibition may differ from those seen with pan-inhibitors. For instance, while BD2 inhibition can effectively counter inflammatory damage, it has shown more modest effects in some cancer models. nih.gov An adaptive response could involve a compensatory upregulation or reliance on BD1-mediated transcription for cell survival and proliferation. Furthermore, studies using the BD2-selective inhibitor GSK046 in the context of radiation-induced fibrosis showed it could suppress profibrotic markers without the cytotoxicity associated with pan-BET inhibitors. nih.gov This suggests that cells may adapt to BD2 inhibition without undergoing apoptosis, potentially through reliance on BD1-dependent survival pathways. Understanding these specific adaptive mechanisms is a critical future research direction to predict and overcome resistance to BD2-selective agents.

Potential for Combination Research Strategies

To counteract resistance and enhance therapeutic efficacy, combining this compound with other therapeutic modalities is a promising avenue of research. nih.govnih.gov Such strategies can create synergistic effects, where the combined impact is greater than the sum of the individual effects, and potentially allow for the use of lower, less toxic doses of each agent. nih.govnih.gov

Investigation of Synergistic Effects with Other Therapeutic Modalities

The investigation of synergistic interactions is a cornerstone of modern therapeutic research. nih.gov Combining targeted therapies can overcome the complex, multifactorial nature of diseases like cancer. nih.gov In the context of BET inhibition, resistance mechanisms themselves provide a roadmap for identifying effective combination partners. For example, since upregulation of specific kinases or transcription factors can confer resistance, pairing a BET inhibitor with an agent that targets that specific bypass pathway is a logical approach. nih.govresearchgate.net

Preclinical and clinical studies are increasingly exploring combinations of targeted agents, such as KRAS G12C inhibitors with RTK, SHP2, or MEK inhibitors, to overcome resistance. frontiersin.orgnih.gov A similar approach could be applied to this compound, pairing it with inhibitors of pathways identified as critical for adaptive responses to BD2 inhibition. The goal is to create a multi-pronged attack that the cell cannot easily circumvent. researchgate.net

Rational Design of Combination Research Approaches

The vast number of potential drug combinations necessitates a rational design approach to identify the most promising pairings. researchgate.netnih.gov This involves leveraging a deep understanding of the molecular mechanisms underlying both the disease and the drug's action, including pathways of resistance. researchgate.netnih.govmdpi.com

For this compound and other BET inhibitors, a rational approach would involve:

Mechanism-Based Pairing: Identifying the specific adaptive pathways that are activated upon BD2-selective inhibition in a given disease context. researchgate.net For instance, if resistance is mediated by the hyperphosphorylation of BRD4, combining this compound with a CK2 inhibitor could be a rational strategy. nih.gov

Phenotypic Screening: Utilizing high-throughput screening platforms to test numerous combinations of this compound with other approved or investigational drugs to identify synergistic interactions empirically. mdpi.com

Biomarker Development: Identifying biomarkers that predict which patient populations are most likely to respond to a specific combination therapy, paving the way for personalized medicine. mdpi.com

By grounding combination strategies in the molecular mechanisms of resistance, researchers can move beyond trial-and-error and toward the intelligent design of more durable and effective therapeutic regimens. researchgate.net

Development of Advanced Chemical Probes and Research Tools

Future progress in understanding the specific roles of BET bromodomains and overcoming the challenges associated with inhibitors like this compound depends heavily on the development of more advanced chemical probes and research tools. umn.eduacs.orgtandfonline.com A high-quality chemical probe must be potent and highly selective for its intended target to ensure that observed biological effects can be confidently attributed to that target. tandfonline.comnih.gov

The development of novel probes derived from foundational molecules like (+)-JQ1 has already expanded the toolkit for studying BET proteins. acs.org Future research will likely focus on several key areas:

Enhanced Selectivity: While this compound is BD2-selective, developing probes with even greater selectivity for the individual bromodomains of each BET protein (e.g., BRD4-BD2 vs. BRD2-BD2) remains a major challenge and a critical goal. tandfonline.commdpi.com

Novel Modalities: Moving beyond simple competitive inhibitors, researchers are developing bivalent inhibitors, covalent probes, and photoaffinity probes to explore BET protein function in new ways. acs.orgmdpi.com Photoaffinity probes, for example, can be used to label endogenous bromodomain-containing proteins in living cells, allowing for a more accurate assessment of inhibitor selectivity in a native environment. mdpi.com

Protein Degraders: The development of Proteolysis-Targeting Chimeras (PROTACs), such as MZ1 and dBET1, represents a significant breakthrough. acs.org These molecules link a BET inhibitor to an E3 ligase recruiter, targeting the entire BET protein for destruction rather than just inhibiting one of its domains. Developing BD2-selective PROTACs could offer a powerful new therapeutic strategy.

These advanced tools will be indispensable for validating the distinct biological functions of BD1 and BD2, elucidating complex resistance mechanisms, and identifying novel therapeutic opportunities for domain-selective BET inhibitors. umn.edunih.gov

Improving Selectivity and Potency for Finer Mechanistic Dissection

A primary challenge in the field is the continuous improvement of the selectivity and potency of BD2 inhibitors. While this compound exhibits significant selectivity for BD2 over the first bromodomain (BD1), achieving absolute specificity remains a key objective. The high degree of structural similarity between the acetyl-lysine binding pockets of BD1 and BD2 domains across the BET family presents a considerable challenge for medicinal chemists.

Fine-tuning the chemical structure of inhibitors to exploit the subtle differences between these domains is crucial for minimizing off-target effects and enabling a more precise understanding of BD2's specific functions. Increased potency is also a desirable characteristic, as it allows for the use of lower concentrations of the compound in cellular and in vivo studies, further reducing the potential for unintended interactions. Researchers are actively exploring various chemical scaffolds and employing structure-based drug design to develop next-generation inhibitors with enhanced selectivity and potency profiles.

Below is a table summarizing the binding affinities and selectivity of this compound for various BET bromodomains.

Target BromodomainpKdpIC50Selectivity over BD1 (fold)
BRD4 BD28.187.2229
BRD3 BD27.496.540
BRD2 BD27.727.348
BRDT BD27.686.791

Expanding the Chemical Space of BD2-Selective Inhibitors

To broaden the available toolkit for studying BD2 function, significant efforts are underway to expand the chemical diversity of BD2-selective inhibitors. The discovery of novel chemical scaffolds is essential for several reasons. Firstly, it provides alternative probes with different physicochemical properties, which can be advantageous for various experimental systems. Secondly, exploring a wider range of chemical structures can lead to the identification of inhibitors with novel binding modes or improved selectivity profiles.

Techniques such as high-throughput screening of diverse chemical libraries and the use of DNA-encoded library technology (DELT) have been instrumental in identifying new starting points for the development of BD2-selective inhibitors. These approaches, combined with computational modeling and medicinal chemistry optimization, are paving the way for a new generation of chemical probes to explore the therapeutic potential of targeting BD2.

The following table showcases a selection of BD2-selective inhibitors and their reported potencies, illustrating the growing chemical space in this area.

CompoundTargetIC50 / Kd
GSK040BRD4 BD2Kd = 1.6 nM
ABBV-744BRD4 BD2IC50 = 1.6 nM
RVX-208 (Apabetalone)BET BD2-
GSK620BRD3 BD2IC50 = 72 nM

Broader Implications for Epigenetic Therapies in Research

The development of BD2-selective inhibitors like this compound has profound implications for the broader field of epigenetic therapies, offering new avenues for research and a deeper understanding of disease mechanisms.

Contribution of BD2-Selective Inhibitors to the Understanding of Epigenetic Regulation in Health and Disease

The availability of potent and selective BD2 inhibitors has been instrumental in dissecting the distinct roles of the two bromodomains within the BET protein family. Research has shown that BD1 and BD2 have non-redundant functions in gene regulation. medchemexpress.com

Studies utilizing these selective chemical probes have revealed that the first bromodomain, BD1, is primarily involved in maintaining steady-state gene expression. In contrast, the second bromodomain, BD2, appears to be more critical for the rapid, stimulus-induced expression of certain genes, particularly those involved in inflammatory responses. medchemexpress.com This functional dichotomy provides a crucial framework for understanding how BET proteins contribute to both normal physiological processes and the pathogenesis of various diseases. By selectively inhibiting BD2, researchers can investigate the specific consequences of disrupting this inducible gene expression program, shedding light on its role in inflammatory and autoimmune diseases, as well as in certain cancers.

Future Research Avenues for BD2 Targeting in Various Pathologies

The unique functional role of BD2 in mediating inflammatory gene expression has opened up exciting new avenues for therapeutic intervention in a range of pathologies. The ability to selectively modulate this arm of BET protein function, while leaving the homeostatic roles of BD1 largely intact, suggests the potential for a more targeted and potentially safer therapeutic approach compared to pan-BET inhibitors.

Future research is poised to explore the therapeutic utility of BD2-selective inhibitors in a variety of diseases, including:

Inflammatory and Autoimmune Diseases: Given the crucial role of BD2 in the expression of inflammatory cytokines, targeting this domain holds significant promise for the treatment of conditions such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis.

Fibrosis: Emerging evidence suggests that BD2 plays a role in the activation of fibroblasts and the deposition of extracellular matrix, key processes in the development of fibrotic diseases of the lung, liver, and kidney.

Cardiovascular Disease: The involvement of inflammatory processes in the development and progression of atherosclerosis and other cardiovascular conditions makes BD2 an attractive target for novel therapeutic strategies in this area.

Metabolic Diseases: Dysregulation of gene expression is a hallmark of metabolic disorders such as type 2 diabetes and non-alcoholic fatty liver disease. The role of BD2 in modulating metabolic gene programs is an active area of investigation.

Neuroinflammation: The inflammatory component of many neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, presents another potential application for BD2-selective inhibitors.

Oncology: While pan-BET inhibitors have shown promise in certain cancers, the selective targeting of BD2 may offer a more nuanced approach, particularly in malignancies where inflammatory signaling pathways are key drivers of tumor growth and survival.

Further research with chemical probes like this compound will be critical in validating these therapeutic hypotheses and paving the way for the clinical development of a new class of epigenetic drugs.

Q & A

Q. What structural features of GSK340 contribute to its BET bromodomain selectivity?

this compound achieves selectivity through a tetrahydropyridine group that forms hydrogen bonds with solvent-exposed water molecules near the BD2 domain. This interaction network, validated via structural analyses, enhances BD2 selectivity by 5–50-fold. Researchers should employ X-ray crystallography or molecular dynamics simulations to confirm these interactions .

Q. Which experimental techniques are essential for characterizing this compound’s binding mechanism?

Critical methods include:

  • X-ray crystallography to resolve binding site interactions (structural diagrams in ).
  • Isothermal Titration Calorimetry (ITC) for thermodynamic profiling of binding affinity.
  • Surface Plasmon Resonance (SPR) to measure kinetic parameters (on/off rates). Complementary techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS) can map conformational changes during binding .

Q. How do researchers validate this compound’s cellular target engagement?

Use chromatin immunoprecipitation (ChIP) to quantify BET protein displacement from gene promoters. Pair with nanoBRET for real-time intracellular binding monitoring and RNA sequencing to verify transcriptional changes consistent with BET inhibition .

Advanced Research Questions

Q. What strategies optimize this compound’s BD2 selectivity through structural modifications?

Focus on adding polar groups (e.g., acetamide or tetrahydropyridine) to solvent-exposed regions to strengthen water-mediated hydrogen bonding. Conduct structure-activity relationship (SAR) studies at positions 4 and 5 of the core scaffold, supported by free energy calculations to predict entropy changes .

Q. How can contradictions in this compound’s inhibitory potency across studies be resolved?

Apply multi-method validation:

  • Replicate assays under standardized conditions (e.g., fixed ATP concentrations).
  • Cross-validate using orthogonal techniques (e.g., SPR vs ITC).
  • Use thermal shift assays to analyze complex stability. Statistical frameworks like Bland-Altman analysis quantify inter-study variability .

Q. What are key considerations when comparing this compound with next-gen inhibitors like ABBV-744?

Control for:

  • Domain selectivity (BD1 vs BD2) via biochemical assays.
  • Cellular permeability differences using PAMPA assays .
  • Off-target effects via kinome-wide screening. Include pharmacokinetic parameters (e.g., plasma protein binding ratios) and use matched experimental systems (identical cell lines) .

Methodological Notes

  • Data Tables : Include selectivity ratios (BD2/BD1 IC50), kinetic parameters (SPR-derived konk_{on}/koffk_{off}), and thermodynamic profiles (ITC ΔG/ΔH) for cross-study comparisons.
  • Contradiction Analysis : Use meta-analysis frameworks to reconcile potency discrepancies, accounting for variables like protein purification methods or assay temperatures .
  • Structural Validation : Combine cryo-EM (for dynamic complexes) with mutagenesis studies to isolate critical binding residues .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.